molecular formula C10H18O3 B11721922 Ethyl 2-formyl-4,4-dimethylpentanoate

Ethyl 2-formyl-4,4-dimethylpentanoate

Cat. No.: B11721922
M. Wt: 186.25 g/mol
InChI Key: KUCXSLZBUVPNPO-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4,4-dimethylpentanoate is a branched ester featuring a formyl group at the C2 position and two methyl substituents at the C4 position. This compound’s structural uniqueness lies in its combination of electron-withdrawing (formyl) and bulky (dimethyl) groups, which influence its reactivity, stability, and applications in organic synthesis.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-formyl-4,4-dimethylpentanoate

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

KUCXSLZBUVPNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-formyl-4,4-dimethylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the 4,4-dimethylpentanoate backbone but differ in substituents at the C2 position, leading to distinct chemical and physical properties:

Compound Functional Group Molecular Formula Key Properties Applications
Ethyl 2-formyl-4,4-dimethylpentanoate Formyl (-CHO) C₁₀H₁₈O₃ Reactivity in aldol condensations; derivatives (e.g., hydrazones) show high crystallinity . Intermediate in heterocyclic synthesis
(S)-Ethyl 3-hydroxy-4,4-dimethylpentanoate Hydroxyl (-OH) C₉H₁₈O₃ Purity 96%, MW 174.24 g/mol; liquid state; used in chiral synthesis . Pharmaceutical intermediates
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate Hydroxymethyl (-CH₂OH) C₁₀H₂₀O₃ CAS 1786215-49-3; liquid; industrial availability (e.g., Parchem) . Polymer chemistry, specialty chemicals
Methyl (S)-3-amino-4,4-dimethylpentanoate Amino (-NH₂) C₈H₁₇NO₂ [α]D²⁰ = +48.1° (CHCl₃); solid (m.p. 136°C); synthesized via TfOH-mediated methods . Peptide mimetics, catalytic studies
Ethyl 2-diazo-3-hydroxy-4,4-dimethylpentanoate Diazo (-N₂) and hydroxyl C₉H₁₆N₂O₃ Yellow liquid; ¹H NMR δ=0.94–4.30 (CDCl₃); used in aldol addition reactions . Diazocarbonyl chemistry, cyclopropanation

Spectroscopic and Physical Property Trends

  • NMR Shifts: The formyl group in this compound is expected to show a characteristic aldehyde proton signal near δ 9–10 ppm in ¹H NMR (unreported in evidence but inferred from analogous aldehydes). In contrast, hydroxyl-containing analogs like (S)-Ethyl 3-hydroxy-4,4-dimethylpentanoate exhibit broad -OH signals (δ ~2.79 ppm) and distinct methyl resonances (δ 0.94–1.28 ppm) . Diazo derivatives (e.g., Ethyl 2-diazo-3-hydroxy-4,4-dimethylpentanoate) display unique downfield shifts for diazo carbons (δ ~165 ppm in ¹³C NMR) .
  • Thermal Stability: Amino-substituted analogs (e.g., Methyl (S)-3-amino-4,4-dimethylpentanoate) exhibit higher melting points (136°C) due to hydrogen bonding, whereas formyl or hydroxymethyl derivatives remain liquids at room temperature .

Biological Activity

Ethyl 2-formyl-4,4-dimethylpentanoate (CAS No. 1378994-53-6) is an ester compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Formula: C9H16O2
Molecular Weight: 156.23 g/mol

Synthesis Methods:
this compound can be synthesized through the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is often conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Biological Activity

This compound exhibits various biological activities that are critical for its application in medicinal chemistry and biochemistry.

The biological activity of this compound can be primarily attributed to its functional groups:

  • Formyl Group: This group can participate in nucleophilic addition reactions, which are essential in biochemical pathways.
  • Ester Group: The ester can undergo hydrolysis to yield the corresponding acid and alcohol, mediated by enzymes such as esterases. This hydrolysis is a crucial step in metabolic processes.

Research Findings

  • Enzyme Interactions:
    Studies indicate that this compound serves as a substrate for various enzymes involved in metabolic pathways. Its interactions with esterases have been extensively documented, showcasing its role in enzymatic hydrolysis reactions.
  • Toxicity and Safety:
    Preliminary toxicity studies suggest that this compound has a relatively low toxicity profile, making it suitable for further pharmacological evaluations. In vitro assays have shown no significant cytotoxic effects at low concentrations .
  • Antioxidant Activity:
    Some studies have reported that derivatives of this compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems.

Case Study 1: Enzymatic Hydrolysis

A study investigated the kinetics of hydrolysis of this compound by various esterases. Results indicated that the reaction rate was significantly influenced by the steric hindrance presented by the two methyl groups adjacent to the ester bond. This finding is crucial for understanding how structural modifications can affect enzymatic activity and substrate specificity.

Case Study 2: Antioxidant Potential

In a comparative study assessing the antioxidant activity of several esters, this compound was found to exhibit moderate scavenging activity against free radicals. This suggests potential applications in formulations aimed at reducing oxidative damage in cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other esters such as:

Compound NameStructureBiological Activity
Ethyl 2-formyl-3,3-dimethylbutanoateC9H16O2Moderate antioxidant properties
Ethyl 2-formyl-5,5-dimethylhexanoateC10H20O2Higher cytotoxicity in certain cell lines
Ethyl 2-formyl-4-methylpentanoateC9H18O2Lower enzyme interaction rates

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